3-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a pyrazine ring substituted with a carbonitrile group and an ether linkage to a pyrrolidine ring, which is further substituted with a benzylsulfonyl group. The unique structure of this compound makes it a subject of interest in various fields, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . The specific targets of this compound would depend on the other functional groups present and their spatial arrangement.
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, compounds with a pyrrolidine ring can interact with their targets through various non-covalent interactions, such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Many pyrrolidine-containing compounds are involved in modulating enzymatic activities, receptor signaling, and ion channel function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its physicochemical properties. Pyrrolidine-containing compounds generally have good bioavailability due to their ability to form hydrogen bonds with biological membranes .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. These could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other biomolecules. For instance, the stability of the compound could be affected by metabolic enzymes in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:
Formation of the Pyrrolidine Intermediate: The initial step involves the synthesis of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the Benzylsulfonyl Group: The pyrrolidine intermediate is then reacted with benzylsulfonyl chloride in the presence of a base such as triethylamine to introduce the benzylsulfonyl group.
Etherification: The benzylsulfonyl-substituted pyrrolidine is then reacted with 2-chloropyrazine-3-carbonitrile in the presence of a base like potassium carbonate to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.
Substitution: The pyrazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution on the pyrazine ring.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules. It can also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for industrial applications.
Comparison with Similar Compounds
Similar Compounds
3-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine: Lacks the carbonitrile group, which may affect its reactivity and binding properties.
3-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)pyridine-2-carbonitrile: Similar structure but with a pyridine ring instead of pyrazine, which can influence its electronic properties and reactivity.
3-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)benzene-2-carbonitrile: Contains a benzene ring, which alters its chemical behavior compared to the pyrazine ring.
Uniqueness
The presence of both the benzylsulfonyl group and the carbonitrile group in 3-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile provides a unique combination of reactivity and binding properties. This makes it distinct from similar compounds and valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-(1-benzylsulfonylpyrrolidin-3-yl)oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c17-10-15-16(19-8-7-18-15)23-14-6-9-20(11-14)24(21,22)12-13-4-2-1-3-5-13/h1-5,7-8,14H,6,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYAGQCLZPECGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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